![molecular formula C11H15Cl2NS B012697 4-((4-Chlorophenyl)thio)piperidine hydrochloride CAS No. 101798-64-5](/img/structure/B12697.png)
4-((4-Chlorophenyl)thio)piperidine hydrochloride
Overview
Description
4-((4-Chlorophenyl)thio)piperidine hydrochloride , also known by its chemical formula C₁₁H₁₅Cl₂NS , is a compound with a molecular weight of 211.69 g/mol . It is sometimes referred to as Haloperidol metabolite I or 4-(4-Chlorophenyl)-4-hydroxypiperidine . The compound’s structure includes a piperidine ring with a chlorine-substituted phenyl group and a thioether linkage .
Molecular Structure Analysis
- Hydrochloride Salt : The compound exists as a hydrochloride salt due to the presence of the chloride ion .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions can alter its properties and reactivity. Investigating specific reaction pathways would require detailed studies .
Physical And Chemical Properties Analysis
Scientific Research Applications
Analgesic Activity
A series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives, which are closely related to “4-((4-Chlorophenyl)thio)piperidine hydrochloride”, were synthesized and tested as potential analgesic compounds . These derivatives exhibited significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test) .
Hypotensive Activity
The same series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives were also evaluated for their effect on hypotensive activity . Compounds 2, 3, and 5 produced a reduction in blood pressure in normotensive rats .
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCRGRQCVDATBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589995 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)thio)piperidine hydrochloride | |
CAS RN |
101798-64-5 | |
Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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